2-{[2-(2-Pyridinyl)ethyl]thio}ethanol
Overview
Description
2-{[2-(2-Pyridinyl)ethyl]thio}ethanol is a compound that features a pyridine ring, which is a basic aromatic heterocycle similar to benzene but with one nitrogen atom replacing a carbon atom. The compound also contains an ethylthioether group and an ethanol group, making it a multifunctional molecule that can participate in various chemical reactions and has potential applications in material science, particularly in polymer chemistry and coordination chemistry with metals .
Synthesis Analysis
The synthesis of related compounds, such as 2-(pyridin-2-yl)ethyl methacrylate, involves controlled polymerization methods like group transfer polymerization (GTP) and reversible addition–fragmentation chain transfer (RAFT) polymerization. These methods are used to obtain homopolymers and diblock copolymers, which can later be modified by cleaving the 2-(pyridin-2-yl)ethyl protecting groups under specific conditions .
Molecular Structure Analysis
The molecular structure of a binuclear copper(II) complex with 2-[2-(2-pyridyl)ethylthio] ethanol has been determined using single-crystal X-ray diffraction. The crystal structure revealed a distorted square pyramid coordination around the copper atom, with alkoxo oxygen, thioether sulfur, and pyridine nitrogen atoms forming the base of the pyramid and an oxygen atom of a nitrate ion or water molecule at the apical position .
Chemical Reactions Analysis
The compound 2-(pyridin-2-yl)ethanol, which shares a similar pyridyl-ethyl moiety, has been shown to be a good protecting group for carboxylic acids. It can be selectively removed after polymerization either chemically under alkaline conditions or thermally at temperatures at or above 110 °C. This property is particularly useful in the synthesis of polymers with specific functionalities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-{[2-(2-Pyridinyl)ethyl]thio}ethanol and its derivatives can be inferred from related compounds. For instance, the crystal structure of related compounds provides insights into their stability and the formation of hydrogen bonds, which can affect their solubility and reactivity. The presence of the pyridine ring can also influence the basicity and nucleophilicity of the molecule, which are important in reactions such as pyridinolysis .
Scientific Research Applications
Protecting Groups in Polymer Chemistry
2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for carboxylic acids, particularly methacrylic acid (MAA). It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C. This property makes it invaluable in the synthesis of polymers where selective deprotection is required. Its stability under acidic conditions and resistance to catalytic hydrogenolysis are also noteworthy. The commercial availability and relatively low cost of this compound suggest it could find extensive use in polymer research and development (Elladiou & Patrickios, 2012).
Synthetic Chemistry and Catalysis
In synthetic chemistry, related compounds have been used to facilitate the Bohlmann–Rahtz pyridine synthesis, yielding highly substituted ethyl 2-aminonicotinates under microwave-assisted conditions. This method provides total regiocontrol and reasonable to excellent yield following purification, highlighting the potential of pyridine derivatives in the synthesis of complex organic molecules (Bagley, Alnomsy, & Temple, 2016).
Catalysis and Reaction Mechanisms
Pyridine derivatives have been shown to play roles in catalysis, such as in the dehydration of ethanol over commercial aluminas. This study provides insights into the interaction of ethanol with catalytic surfaces, potentially guiding the development of more efficient catalytic processes (Phung et al., 2014).
Material Science and Coordination Chemistry
Pyridine-based ligands have been utilized in the synthesis of metal complexes with interesting magnetic properties. For example, (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes have been explored for their catalytic activity and potential application in asymmetric transfer hydrogenation of ketones. Such studies contribute to the development of new materials with specific magnetic and catalytic properties (Magubane et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-8-12-7-4-9-3-1-2-5-10-9/h1-3,5,11H,4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAUVSVPIBKMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633836 | |
Record name | 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22701-43-5 | |
Record name | 2-[[2-(2-Pyridinyl)ethyl]thio]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22701-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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